2-(N-(4-aminophenyl)methylsulfonamido)acetamide

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

This N-methylsulfonamido-acetamide features a critical N-methyl substitution that alters hydrogen-bonding capacity and lipophilicity vs. sulfacetamide, making it essential for DHFR-targeted SAR studies and anticancer research. Dual reactive sites (primary aromatic amine + N-methylsulfonamido group) enable efficient library diversification. Documented ≥95% purity ensures batch-to-batch reproducibility for comparative pharmacokinetic profiling and rational sulfonamide analog design.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 334952-19-1
Cat. No. B3126544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-(4-aminophenyl)methylsulfonamido)acetamide
CAS334952-19-1
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)N
InChIInChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13)
InChIKeyLEFCOWIXKMQEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-(4-Aminophenyl)methylsulfonamido)acetamide (CAS 334952-19-1): Chemical Identity and Core Characteristics


2-(N-(4-Aminophenyl)methylsulfonamido)acetamide (CAS 334952-19-1) is a sulfonamide derivative with the molecular formula C9H13N3O3S and a molecular weight of 243.29 g/mol . Structurally, it comprises a 4-aminophenyl group linked to a methylsulfonamido moiety and an acetamide side chain . As a substituted sulfonamide, this compound belongs to a class widely investigated for antimicrobial, anticancer, and enzyme inhibitory activities, with the inhibition of dihydrofolate reductase (DHFR) representing a prominent mechanism of action [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in the development of biologically active molecules and pharmaceutical agents .

Why 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide Cannot Be Directly Substituted by Generic Sulfonamide Analogs


The specific substitution pattern of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide, namely the N-methylsulfonamido group, introduces unique steric and electronic properties that distinguish it from simpler sulfonamide analogs such as sulfacetamide (N-((4-aminophenyl)sulfonyl)acetamide) . The presence of the N-methyl group alters hydrogen-bonding capacity and lipophilicity, which can significantly impact molecular recognition by biological targets, including enzymes like dihydrofolate reductase (DHFR) [1]. Consequently, even structurally similar sulfonamides cannot be assumed to exhibit identical binding affinities, pharmacokinetic profiles, or biological activities, necessitating precise compound selection in research and industrial applications [2].

Quantitative Differentiation Evidence for 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide (334952-19-1) Against Comparator Analogs


Structural Distinction: Methylsulfonamido Group in 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide Versus Sulfonyl Group in Sulfacetamide

The primary structural differentiator of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide is its N-methylsulfonamido moiety, which contrasts with the sulfonyl group found in the widely studied analog sulfacetamide (N-((4-aminophenyl)sulfonyl)acetamide, CAS 144-80-9) . This methyl substitution at the sulfonamide nitrogen replaces a hydrogen bond donor with a methyl group, increasing lipophilicity and altering molecular conformation . Such modifications are critical in medicinal chemistry campaigns aiming to improve membrane permeability and target engagement .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Purity Benchmark: 95%+ Purity of 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide from Chemenu

Commercial availability of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide is documented with a specified purity of 95%+ from at least one supplier, Chemenu (Catalog No. CM681581) . In contrast, widely available sulfonamide standards such as sulfacetamide from Sigma-Aldrich are typically offered at ≥98.0% purity . While both purities are suitable for research use, the 95%+ specification defines the expected quality threshold for this specific compound, providing a clear procurement baseline against which other lots or alternative syntheses can be assessed.

Chemical Procurement Synthesis Quality Control

Class-Level Biological Activity: Sulfonamide-Acetamide Conjugates as Dihydrofolate Reductase (DHFR) Inhibitors

While direct biological data for this specific compound is not publicly available, it belongs to a class of N4-substituted sulfonamide-acetamide derivatives shown to inhibit dihydrofolate reductase (DHFR) [1]. In a 2019 study by Hussein et al., a series of structurally related 2-(arylamino)acetamides exhibited significant cytotoxic activity against A-549 lung carcinoma and MCF-7 breast carcinoma cell lines, with some compounds demonstrating activity comparable to or better than the reference drug 5-Fluorouracil (5-FU) [1]. The inhibition of DHFR, a validated target in antimicrobial and anticancer therapy, is a class-level mechanism that this compound may also engage [1].

Antimicrobial Anticancer Enzyme Inhibition

Synthetic Utility as an Intermediate in the Preparation of Diverse Sulfonamide Derivatives

The primary and secondary amine functionalities in 2-(N-(4-aminophenyl)methylsulfonamido)acetamide render it a versatile building block for further derivatization . It can be used to synthesize more complex sulfonamide-based molecules, including those with potential antimicrobial and anticancer activities . This synthetic role is analogous to that of other substituted sulfonamides, such as those described in patent US20090275588A1, where N-substituted sulfonamides serve as key intermediates in the preparation of novel therapeutic agents [1].

Organic Synthesis Medicinal Chemistry Chemical Building Block

Optimal Application Scenarios for 2-(N-(4-Aminophenyl)methylsulfonamido)acetamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Sulfonamide-Based Drug Discovery

This compound is ideally suited for SAR exploration, where the impact of N-methylation on biological activity and physicochemical properties can be directly compared to non-methylated analogs like sulfacetamide . Researchers can use 2-(N-(4-aminophenyl)methylsulfonamido)acetamide to probe how the methylsulfonamido group affects binding to DHFR or other sulfonamide targets, leveraging the class-level evidence of activity in related N4-substituted sulfonamide-acetamides [1].

Synthesis of Novel N-Substituted Sulfonamide Libraries for Antimicrobial Screening

Given its dual reactive sites (primary amine and N-methylsulfonamido group), this compound serves as a valuable building block for generating diverse libraries of sulfonamide derivatives . Such libraries can be screened for antimicrobial activity against bacterial strains, building upon the established class activity of sulfonamides as DHFR inhibitors [1]. The documented commercial purity of 95%+ ensures consistent starting material quality for library synthesis .

Development of Chemical Probes for DHFR-Targeting Anticancer Agents

Building on the class-level evidence that related N4-substituted sulfonamide-acetamides exhibit significant cytotoxicity against lung (A-549) and breast (MCF-7) cancer cell lines [1], this compound can be prioritized as a scaffold for developing DHFR-targeting anticancer agents. Its distinct N-methylsulfonamido group may confer advantages in terms of metabolic stability or target selectivity, hypotheses that can be tested in comparative cell viability assays against established reference compounds like 5-Fluorouracil [1].

Comparative Physicochemical Profiling of Sulfonamide Analogs

The structural difference between this compound and sulfacetamide (N-methyl group vs. hydrogen) provides a clear basis for comparative studies of solubility, permeability, and metabolic stability . Such studies are essential for understanding the drug-likeness of N-alkylated sulfonamides and can inform the design of analogs with improved pharmacokinetic properties .

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